4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)-
Description
The compound 4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)- is a pyridoindole derivative characterized by a fused pyridine-indole core. For instance, replacing the benzoyl group in the related compound 4H-Pyrido[3,4-b]indol-4-one, 2-benzoyl-1,2,3,9-tetrahydro-9-methyl- (CAS 116130-38-2, C₁₉H₁₆N₂O₂, MW 304.343) with a benzyl group would likely yield a molecular formula of C₁₉H₁₈N₂O (removing one oxygen atom and adding two hydrogens).
Properties
CAS No. |
130452-16-3 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-benzyl-3,9-dihydro-1H-pyrido[3,4-b]indol-4-one |
InChI |
InChI=1S/C18H16N2O/c21-17-12-20(10-13-6-2-1-3-7-13)11-16-18(17)14-8-4-5-9-15(14)19-16/h1-9,19H,10-12H2 |
InChI Key |
WZRNKXGBOIAEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CN1CC3=CC=CC=C3)C4=CC=CC=C4N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Benzyl Piperidin-4-one
The precursor N-benzyl piperidin-4-one is synthesized via alkylation of 4-piperidone hydrochloride.
Procedure :
-
Reagents : 4-Piperidone hydrochloride (5 mmol), benzyl bromide (2.5 mmol), K₂CO₃ (5 mmol), CH₂Cl₂ (25 mL), methanol (5 drops).
-
Conditions : Stirred at room temperature for 16 h.
-
Workup : Extracted with CH₂Cl₂, washed with water/brine, dried over MgSO₄, and purified via flash chromatography (2.5% MeOH/CH₂Cl₂).
Condensation with Tryptamine Derivatives
The N-benzyl piperidin-4-one undergoes Pictet-Spengler cyclization with tryptamine under acidic conditions to form the spiro[piperidine-4,1'-pyrido[3,4-b]indole] intermediate.
Procedure :
Ring-Opening and Rearrangement
The spiro intermediate undergoes acid-mediated rearrangement to yield the fused pyridoindole system.
Procedure :
-
Reagents : Spiro compound 9 , HCl (conc.), ethanol.
-
Conditions : Refluxed at 80°C for 6 h.
Post-Cyclization N-Alkylation Strategy
Pictet-Spengler Cyclization to Unalkylated Intermediate
Tryptamine is condensed with piperidin-4-one to form the unalkylated tetrahydro-β-carboline.
Procedure :
N-Benzylation via Alkylation
The spiro compound 10 is alkylated at the piperidine nitrogen using benzyl bromide.
Procedure :
-
Reagents : Spiro compound 10 (0.5 mmol), benzyl bromide (1.0 mmol), K₂CO₃ (1.5 mmol), CH₂Cl₂ (5 mL).
-
Conditions : Stirred at room temperature for 16 h.
-
Workup : Extracted with CH₂Cl₂, washed with water, and purified via chromatography.
Palladium-Catalyzed Intramolecular Amination
Synthesis of 3-Amino-4-(2-Bromophenyl)-2-Pyridones
Intramolecular Cyclization to β-Carbolin-1-ones
-
Reagents : Intermediate 2 , Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), K₂CO₃.
-
Conditions : Heated at 120°C in dioxane for 24 h.
Comparative Analysis of Methods
Structural Characterization
Chemical Reactions Analysis
Functionalization Reactions
The phenylmethyl group and pyridoindole nitrogen centers allow regioselective modifications:
Alkylation
-
Reagent : Benzyl bromide or substituted alkyl halides
-
Conditions : K₂CO₃, DMF, 60°C, 6h
-
Outcome : N-alkylated derivatives with retained bicyclic integrity .
Heck Coupling
-
Catalyst : Pd(OAc)₂/PPh₃
-
Substrate : 7-Bromo-substituted derivatives
Catalytic Hydrogenation
Selective reduction of the pyridine ring is achieved using:
-
Catalyst : 10% Pd/C
-
Conditions : H₂ (1 atm), MeOH, RT, 12h
-
Result : Saturation of the pyridine ring without affecting the indole moiety .
Oxidation Reactions
Controlled oxidation of the tetrahydro ring system:
-
Reagent : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
-
Conditions : CH₂Cl₂, RT, 2h
-
Product : Aromatic pyridoindole derivatives with quinone-like structures.
Comparative Reactivity of Derivatives
The table below contrasts reaction outcomes based on substituent effects:
| Derivative | R Group | Reaction Type | Yield (%) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|
| 14f | 4-NO₂ | Ugi-Azide | 94 | 0.59 ± 0.35 (EP3 receptor) |
| 14h | 4-OMe | Ugi-Azide | 91 | 1.14 ± 0.28 |
| 14s | 3,4-di-OMe | Pictet-Spengler | 89 | 1.20 ± 0.16 |
Electron-withdrawing groups (e.g., NO₂) enhance electrophilic reactivity, while methoxy groups stabilize intermediates via resonance .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrido[3,4-b]indole derivatives as anticancer agents . Research indicates that these compounds can interact with critical cancer pathways and exhibit selective toxicity towards cancer cells.
Case Study: Synthesis and Testing
A pivotal study synthesized various derivatives of pyrido[3,4-b]indole and evaluated their antiproliferative effects against multiple cancer cell lines. The findings demonstrated that specific derivatives exhibited potent activity against difficult-to-treat cancers such as pancreatic and triple-negative breast cancers. The study utilized computational modeling to predict binding affinities to MDM2, a target implicated in tumor progression and survival .
Other Biological Activities
In addition to anticancer properties, 4H-Pyrido[3,4-b]indol-4-one derivatives have been investigated for various other biological activities:
- Antimicrobial Properties : Compounds within this class have demonstrated activity against a range of pathogens including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate cytokine production in immune cells, potentially offering therapeutic benefits in inflammatory diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-benzyl-2,3-dihydro-1H-pyrido[3,4-b]indol-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been shown to inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-tumor effects. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Pyridoindole Derivatives
Pyridoindoles share a fused pyridine-indole scaffold but differ in substituents, which modulate their biological and chemical profiles.
Key Differences :
Carbazole Derivatives
Carbazoles feature a tricyclic structure with two benzene rings fused to a pyrrole ring, differing from pyridoindoles in nitrogen placement and aromaticity.
Key Differences :
Pyridopyrimidinones
These compounds feature a pyridine fused to a pyrimidinone ring, offering distinct electronic properties.
Key Differences :
- Heterocycle Diversity: Pyridopyrimidinones (e.g., 106266-06-2) have a larger heterocyclic system, enabling interactions with diverse targets like dopamine receptors, unlike the pyridoindole core .
- Substituent Complexity : Fluorine and methoxy groups in these derivatives improve metabolic stability and target selectivity compared to the simpler benzyl group in the target compound .
Indolone Derivatives
Indolones are characterized by a non-aromatic indole ring with a ketone group, offering unique conformational flexibility.
Key Differences :
- Ring Saturation : The target compound’s partially saturated pyridoindole system may offer better solubility than the fully saturated indolone in .
Biological Activity
The compound 4H-Pyrido[3,4-b]indol-4-one, 1,2,3,9-tetrahydro-2-(phenylmethyl)- is a member of the pyridoindole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to present a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of 4H-Pyrido[3,4-b]indol-4-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies indicate that derivatives of pyridoindoles can suppress COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Properties : Research indicates that pyridoindole derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, certain derivatives have demonstrated GI50 values in the nanomolar range against HeLa and SMMC-7721 cells . The structure-activity relationship studies reveal that modifications in the substituents can enhance potency.
- Neuroprotective Effects : Some studies suggest that pyridoindoles may act as antagonists at NMDA receptors, which are involved in excitotoxicity. This action could provide neuroprotective benefits in conditions like Alzheimer's disease .
Structure-Activity Relationships (SAR)
The SAR of 4H-Pyrido[3,4-b]indol-4-one derivatives has been extensively studied to optimize their biological activities. Key findings include:
- Substituent Variations : The presence of electron-donating groups (EDGs) at specific positions on the indole ring enhances anticancer activity. Conversely, electron-withdrawing groups (EWGs) tend to reduce efficacy .
- Cyclization Effects : Cyclized forms of pyridoindoles have been reported to exhibit improved antiproliferative activity compared to their open-chain counterparts. This suggests that structural conformation plays a critical role in biological effectiveness .
Anti-inflammatory Activity
A study investigating a series of pyridoindole derivatives revealed significant anti-inflammatory effects. Compounds were tested for their ability to inhibit COX enzymes using an assay kit. Notably:
- Compound 3b showed an IC50 value of 0.04 μmol against COX-2, indicating potent anti-inflammatory properties comparable to standard treatments .
Anticancer Evaluation
In another investigation focused on anticancer activity:
- Several derivatives were screened against various cancer cell lines. Derivative 5 demonstrated excellent activity against HeLa cells with an IC50 value of 0.126 μM, showcasing the potential for these compounds in cancer therapy .
Neuroprotective Potential
Research into the neuroprotective effects of pyridoindoles highlighted their potential as NMDA receptor antagonists:
- A specific derivative exhibited an IC50 value of 50 nM at NR1A/2B receptors, suggesting its capability to mitigate excitotoxicity associated with neurodegenerative diseases .
Table 1: Biological Activity Summary of Pyridoindole Derivatives
| Compound | Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| 3b | Anti-inflammatory | COX-2 | 0.04 | |
| 5 | Anticancer | HeLa Cells | 0.126 | |
| 30 | Neuroprotection | NMDA Receptors | 0.050 |
Table 2: Structure-Activity Relationships
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| R1 | EDG | Increases potency |
| R2 | EWG | Decreases potency |
| Cyclization | - | Improves antiproliferative activity |
Q & A
Q. What are the recommended methods for synthesizing 4H-Pyrido[3,4-b]indol-4-one derivatives with high purity?
A two-step synthesis approach is commonly employed. First, the core scaffold is prepared via cyclization reactions using THF as a solvent. Grignard reagents (e.g., phenylmethylmagnesium chloride) are then added dropwise at 0°C to introduce substituents, followed by overnight stirring at room temperature. Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires precise stoichiometric control of Grignard reagents (1.5 equivalents relative to the substrate) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of synthesized derivatives?
Combined H and C NMR analysis is critical. For example, the benzyl group (-CHCH) exhibits characteristic aromatic proton signals at δ 7.2–7.4 ppm and a methylene triplet at δ 3.8–4.2 ppm. The tetrahydroindole ring protons appear as multiplets between δ 2.5–3.5 ppm. Cross-validation with theoretical calculations (e.g., density functional theory) enhances structural confirmation accuracy .
Q. What purification techniques are effective for isolating derivatives from complex reaction mixtures?
Silica gel column chromatography is the gold standard, particularly for separating stereoisomers or regioisomers. Gradient elution (e.g., 7:1 to 3:1 hexane/ethyl acetate) resolves polar byproducts. For thermally stable compounds, vacuum distillation or recrystallization (using ethanol/water mixtures) may supplement chromatographic methods .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of these derivatives?
SAR studies require systematic synthesis of analogs with variations in the phenylmethyl group, indole substituents, and heterocyclic core. Biological assays (e.g., enzyme inhibition or receptor binding) are paired with computational docking simulations to map pharmacophores. For example, fluorination at the 6-position of the indole ring (as in 6-fluoro-3,3,9-trimethyl analogs) enhances binding affinity to serotonin receptors, validated via in vitro IC measurements .
Q. What methodologies resolve discrepancies in biological activity data across assays?
Inconsistent results may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. To address this:
- Perform dose-response curves in triplicate across multiple cell lines.
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to confirm target engagement.
- Apply multivariate statistical analysis to identify confounding variables (e.g., serum protein interference) .
Q. What computational approaches predict interaction mechanisms with enzymatic targets?
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid models are effective. For instance, MD simulations of 4H-Pyrido[3,4-b]indol-4-one derivatives complexed with cytochrome P450 enzymes reveal hydrophobic interactions at the active site. Free energy perturbation (FEP) calculations quantify binding energy contributions of specific substituents .
Q. How can enantioselective synthesis routes be designed for chiral derivatives?
Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., proline derivatives) enables enantioselective cyclization. For example, Evans oxazaborolidine catalysts achieve >90% enantiomeric excess (ee) in the formation of tetrahydroindole rings. Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemical outcomes .
Methodological Considerations
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Use inert atmosphere (N or Ar) for Grignard reactions to prevent moisture-induced side reactions.
- Employ fume hoods and explosion-proof equipment for diethyl ether extractions.
- Conduct thermal stability tests (DSC/TGA) before scaling up exothermic reactions .
Q. How can researchers validate the reproducibility of synthetic protocols?
- Document reaction parameters (temperature, stirring rate, solvent purity) in detail.
- Share raw NMR and HPLC data via open-access platforms for peer validation.
- Use statistical tools (e.g., RSD ≤5% for triplicate runs) to assess batch-to-batch consistency .
Data Presentation Guidelines
Q. What formatting standards ensure clarity in reporting physicochemical properties?
Present data in tables with columns for:
- Compound ID : Systematic IUPAC name and CAS number.
- Melting Point : Measured vs. literature values (Δ ≤2°C).
- Solubility : LogP values (experimental and predicted via ChemAxon).
Example:
| Compound ID | m.p. (°C) | LogP (Exp.) | LogP (Pred.) |
|---|---|---|---|
| 6-Fluoro-3,3,9-trimethyl | 210–211 | 2.8 | 2.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
